molecular formula C7H2F6 B3031005 2,3,6-Trifluorobenzotrifluoride CAS No. 122030-02-8

2,3,6-Trifluorobenzotrifluoride

Cat. No.: B3031005
CAS No.: 122030-02-8
M. Wt: 200.08 g/mol
InChI Key: BGHUARSWVAZFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluorobenzotrifluoride (C₇H₂F₆) is a fluorinated aromatic compound featuring a benzene ring substituted with three fluorine atoms at the 2-, 3-, and 6-positions and a trifluoromethyl (-CF₃) group at the 1-position. This asymmetric substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for agrochemicals or pharmaceuticals. Its reactivity is exemplified in the synthesis of 2,3,6-trifluoro-3',5'-dimethyl-4-(trifluoromethyl)-biphenyl (3pc), where it serves as a coupling partner with aryl halides, achieving high yields (93%) under ruthenium-catalyzed conditions .

Properties

IUPAC Name

1,2,4-trifluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUARSWVAZFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559453
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-02-8
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Benzotrifluoride Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound N/A C₇H₂F₆ 212.08 Asymmetric fluorine substitution
2,3,5,6-Tetrafluorobenzotrifluoride 651-80-9 C₇HF₇ 218.07 High thermal stability
2,4,6-Trifluorobenzotrifluoride 122030-04-0 C₇H₂F₆ 212.08 Symmetric substitution
5-Chloro-2,3,6-Trifluorobenzotrifluoride N/A C₇HClF₅ 226.53 Enhanced nucleophilic reactivity

Biological Activity

2,3,6-Trifluorobenzotrifluoride is a fluorinated aromatic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique chemical structure imparts distinctive biological activities that are currently under investigation. This article aims to synthesize existing research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C9H4F3
  • Molecular Weight: 202.12 g/mol

Physical Properties:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 150°C
  • Solubility: Soluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits moderate anticancer activity. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that compounds similar to this compound showed promising results against various cancer cell lines, including leukemia and non-small cell lung cancer .

Table 1: Anticancer Activity of Fluorinated Compounds

CompoundCell Line TypeActivity Level
This compoundNon-small cell lung cancerModerate
Trifluoroethyl ureasRenal cancerModerate
Trifluoroethyl isocyanateLeukemiaNotable

Toxicity Studies

The toxicity profile of this compound has also been assessed using zebrafish embryos as a model organism. Findings indicate that exposure to this compound results in developmental toxicity at certain concentrations. The study highlighted significant morphological deformities and mortality rates in the embryos at higher dosages .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the presence of trifluoro groups enhances biological activity. Compounds with additional fluorinated substituents tend to exhibit increased potency against specific pathogens and cancer cells. This correlation is critical for the design of more effective derivatives .

Case Study 1: Anticancer Screening

A comprehensive screening was performed on a library of fluorinated compounds, including derivatives of this compound. The results indicated that certain structural modifications could significantly enhance anticancer activity. For example, introducing additional trifluoroethyl groups improved efficacy against renal cancer cell lines.

Case Study 2: Developmental Toxicity Assessment

In a controlled laboratory setting, zebrafish embryos were exposed to varying concentrations of this compound. The study concluded that lower concentrations (up to 10 µM) did not exhibit significant toxicity; however, concentrations above this threshold led to observable developmental defects and increased mortality rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trifluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,3,6-Trifluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.